

A Comparative Guide to the Efficacy of ENMD-1198 versus 2-Methoxyestradiol

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Compound of Interest

Compound Name: ENMD-1198

Cat. No.: B1684617

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of **ENMD-1198** and its parent compound, 2-methoxyestradiol (2ME2). Both compounds are microtubule-targeting agents with anti-angiogenic and anti-tumor properties. **ENMD-1198** was developed as an analog of 2ME2 with a modified chemical structure designed to improve its metabolic stability and pharmacokinetic profile.^[1] This guide synthesizes available experimental data to offer a comprehensive overview of their comparative performance.

At a Glance: Key Efficacy Data

Quantitative analysis from in vitro studies consistently demonstrates the superior potency of **ENMD-1198** compared to 2-methoxyestradiol across various measures of anti-angiogenic and anti-proliferative activity.

Efficacy Parameter	Cell Line	ENMD-1198 IC ₅₀	2-Methoxyestradiol IC ₅₀	Fold Difference	Reference
Endothelial Cell Proliferation	HMEC-1	0.4 μ M	2.3 μ M	5.75x	[2]
BMH29L	3.8 μ M	8.2 μ M	2.16x	[2]	
Osteoclast Precursor Viability	RAW264.7	~0.4 μ mol/L	~1.6 μ mol/L	4x	

In Vitro Efficacy: A Head-to-Head Comparison

In vitro studies have been pivotal in elucidating the enhanced potency of **ENMD-1198**.

Anti-Proliferative and Anti-Angiogenic Effects:

ENMD-1198 is significantly more potent than 2-methoxyestradiol at inhibiting the proliferation of human microvascular endothelial cells (HMEC-1) and bone marrow-derived endothelial cells (BMH29L).[2] This enhanced activity extends to other critical steps in angiogenesis, including cell motility, migration, and morphogenesis. In studies using HMEC-1 cells, **ENMD-1198** inhibited capillary tube formation by approximately 70% at a concentration of 0.5 μ M, whereas a 2 μ M concentration of 2ME2 was required to achieve a similar effect.[2] Furthermore, **ENMD-1198** was shown to be more effective at disrupting pre-formed vascular structures, a key aspect of its vascular-disrupting properties.[2]

In Vivo Efficacy

While direct head-to-head in vivo comparative studies are limited, available data suggests that the improved in vitro potency and metabolic stability of **ENMD-1198** translate to significant anti-tumor activity in preclinical models.

In a breast cancer-induced osteolysis model, **ENMD-1198** was shown to be cytotoxic to tumor cells and possess both anti-angiogenic and vascular disruptive properties, ultimately protecting the bone against tumor-induced degradation.[3] In a Lewis lung carcinoma metastatic model,

ENMD-1198 demonstrated a significant improvement in median survival time.^[1] Notably, in some tumor models, the anti-tumor activity of **ENMD-1198** was reported to be equivalent to that of the established chemotherapeutic agent, cyclophosphamide.

For 2-methoxyestradiol, in vivo studies have demonstrated its ability to inhibit angiogenesis and suppress tumor growth in various models, including breast cancer xenografts.^[4] However, the clinical development of 2-methoxyestradiol has been hampered by its poor oral bioavailability and rapid metabolism, necessitating the development of analogs like **ENMD-1198**.^[1]

Mechanism of Action: A Shared Pathway with Enhanced Potency

Both **ENMD-1198** and 2-methoxyestradiol exert their anti-cancer effects through a multi-targeted mechanism of action. They function as microtubule-destabilizing agents, binding to the colchicine-binding site on β -tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly proliferating tumor and endothelial cells.

A critical component of their anti-angiogenic effect is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1 α), a key transcription factor that regulates the expression of numerous genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). By downregulating HIF-1 α , both compounds effectively suppress the production of pro-angiogenic factors. **ENMD-1198** was designed to retain these mechanisms of action while exhibiting decreased metabolism, leading to sustained plasma levels and potentially greater in vivo efficacy.^[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vitro Assays

1. Endothelial Cell Proliferation Assay (Alamar Blue Assay)

- Cell Lines: Human Microvascular Endothelial Cells (HMEC-1) or other relevant endothelial cell lines.

- Seeding: Cells are seeded in 96-well plates at a density of 1×10^4 cells/ml.[5]
- Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of **ENMD-1198** or 2-methoxyestradiol. Control wells receive vehicle only.
- Incubation: Plates are incubated for a specified period, typically 72 hours.
- Alamar Blue Addition: AlamarBlue® reagent is added to each well at 10% of the culture volume.[6]
- Measurement: After a further incubation of 4-8 hours, fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5] Cell viability is expressed as a percentage of the control.

2. Cell Migration Assay (Boyden Chamber Assay)

- Apparatus: A Boyden chamber with a microporous membrane (typically 8 μ m pore size for endothelial cells) is used.[7][8]
- Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).
- Cell Seeding: Endothelial cells, pre-treated with **ENMD-1198**, 2-methoxyestradiol, or vehicle, are seeded in the upper chamber in a serum-free medium.
- Incubation: The chamber is incubated for a period sufficient to allow cell migration (e.g., 4-6 hours).
- Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[8]

3. In Vitro Tube Formation Assay (Matrigel Assay)

- Plate Preparation: 96-well plates are coated with Matrigel® Basement Membrane Matrix and allowed to solidify at 37°C.[9]

- **Cell Seeding:** Endothelial cells are seeded onto the Matrigel-coated wells in the presence of various concentrations of **ENMD-1198** or 2-methoxyestradiol.
- **Incubation:** Plates are incubated for 6-24 hours to allow for the formation of capillary-like structures.
- **Visualization and Quantification:** The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Models

1. Breast Cancer Xenograft Model (MDA-MB-231)

- **Animal Model:** Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
- **Cell Implantation:** Human breast cancer cells (MDA-MB-231) are injected into the mammary fat pad of the mice.[\[10\]](#)[\[11\]](#)
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment:** Mice are randomized into treatment groups and administered **ENMD-1198**, 2-methoxyestradiol, or vehicle control orally or via another appropriate route.
- **Efficacy Evaluation:** Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Survival of the animals can also be monitored.

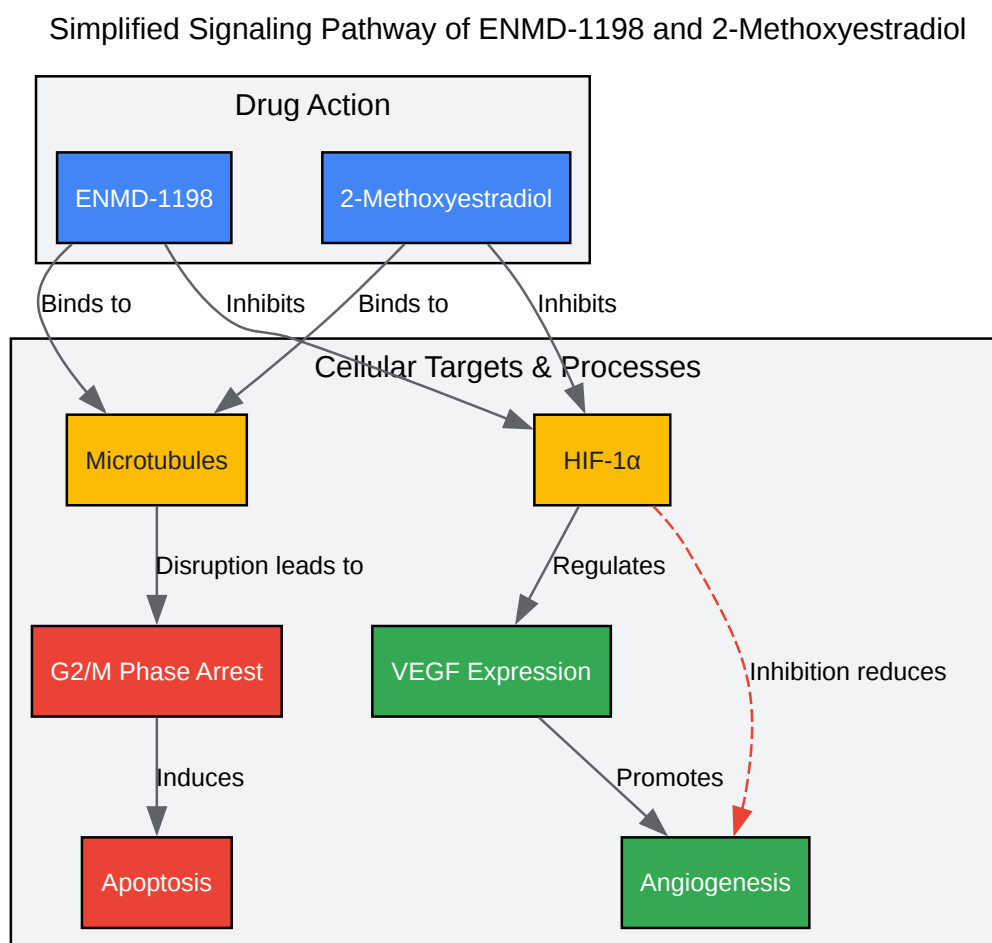
2. Lewis Lung Carcinoma (LLC) Model

- **Animal Model:** Syngeneic C57BL/6 mice.
- **Cell Implantation:** LLC cells are injected subcutaneously or orthotopically into the mice.[\[12\]](#)
- **Treatment:** Once tumors are established, mice are treated with **ENMD-1198**, 2-methoxyestradiol, or vehicle.

- Primary Tumor and Metastasis Assessment: Primary tumor growth is monitored as described above. At the end of the study, lungs are harvested to assess metastatic burden.[13]

Visualizing the Pathways and Processes

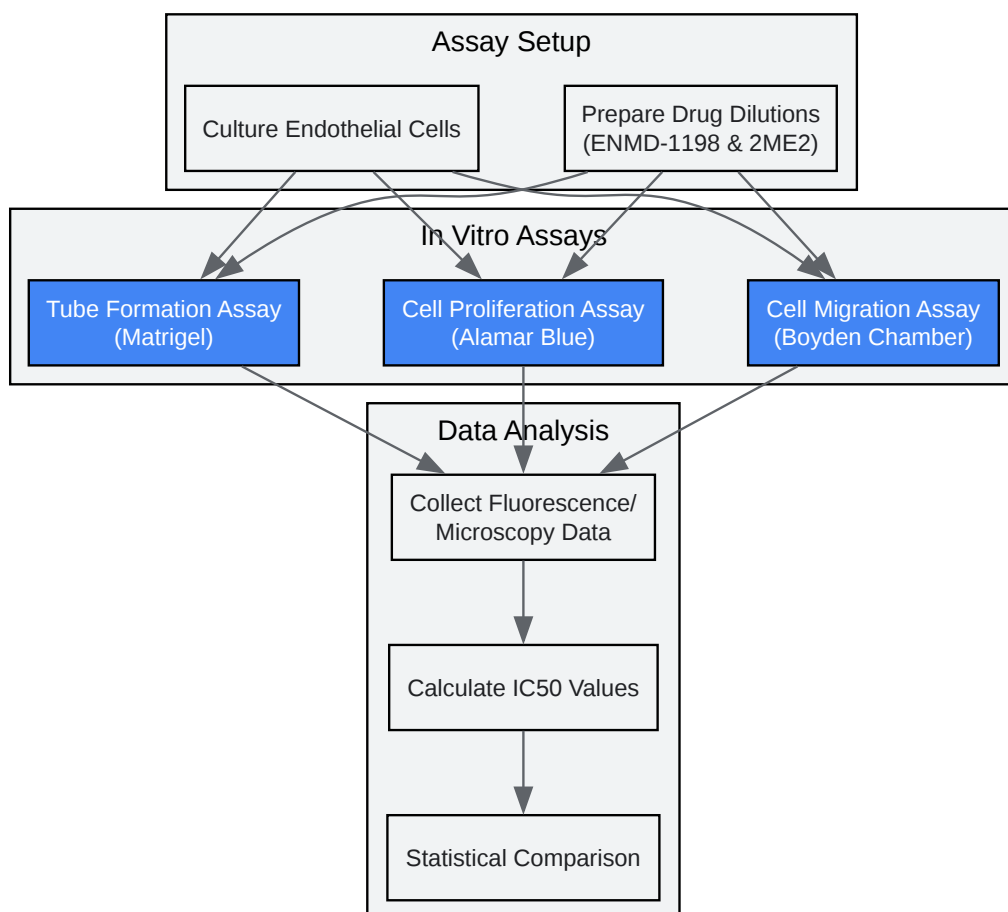
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: Signaling pathway of **ENMD-1198** and 2-Methoxyestradiol.

Experimental Workflow for In Vitro Efficacy Comparison



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